Vinyl myristate derivatives, particularly poly(4-vinylpyridine)/silica nanocomposite microgel particles, play a crucial role in stabilizing oil-in-water emulsions []. These microgel particles act like tiny barriers at the interface between oil and water droplets, preventing them from merging and destabilizing the emulsion. The stability of these emulsions is significantly influenced by factors like pH and salt concentration []. This characteristic makes vinyl myristate derivatives valuable in various industrial processes, including:
Myristic acid vinyl ester is an ester derived from myristic acid and vinyl alcohol. It is represented by the chemical formula and has a molecular weight of approximately 254.41 g/mol . This compound is notable for its bioactive properties and potential therapeutic applications, particularly in drug development related to hypertension and other health conditions .
The synthesis of myristic acid vinyl ester typically involves the reaction of myristic acid with vinyl acetate. This reaction can be catalyzed by mercuric salts or sulfuric acid, which facilitate the conversion of the carboxylic acid into its corresponding vinyl ester . The general reaction can be summarized as follows:
The reaction conditions often include refluxing temperatures or room temperature over extended periods to ensure complete conversion while minimizing side reactions .
Myristic acid vinyl ester exhibits various biological activities, primarily linked to its role in cellular processes. It has been shown to participate in the myristoylation of proteins, which enhances their membrane localization and activity. This modification is crucial for several enzymes involved in lipid metabolism and signal transduction pathways . Additionally, studies suggest that compounds containing myristic acid may exert anxiolytic-like effects comparable to established medications like diazepam .
Several synthesis methods for myristic acid vinyl ester have been explored:
These methods vary in terms of efficiency, environmental impact, and scalability.
Myristic acid vinyl ester has several applications across different fields:
Interaction studies indicate that myristic acid vinyl ester can influence various biochemical pathways through its role as a lipid anchor in cell membranes. Its interactions with specific proteins have been shown to enhance enzyme activities critical for metabolic processes . Furthermore, studies on its pharmacokinetics suggest that it may alter the absorption and efficacy of certain drugs when used as an excipient in formulations.
Myristic acid vinyl ester shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Palmitic Acid Vinyl Ester | Saturated Fatty Acid | Higher melting point; less bioactive than myristic acid |
Stearic Acid Vinyl Ester | Saturated Fatty Acid | Longer carbon chain; often used in industrial applications |
Lauric Acid Vinyl Ester | Saturated Fatty Acid | Shorter chain; known for antimicrobial properties |
Oleic Acid Vinyl Ester | Unsaturated Fatty Acid | Contains double bonds; more fluid at room temperature |
Uniqueness of Myristic Acid Vinyl Ester: Myristic acid vinyl ester is unique due to its specific chain length, which provides distinct biological activity and applications compared to its longer or shorter-chain counterparts. Its ability to modify protein localization and enhance therapeutic efficacy sets it apart from other fatty acid esters.
Myristic acid vinyl ester is systematically named ethenyl tetradecanoate. Its nomenclature reflects the esterification of tetradecanoic acid (myristic acid) with vinyl alcohol. Key synonyms include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 5809-91-6 | |
Molecular Formula | C₁₆H₃₀O₂ | |
Molecular Weight | 254.41 g/mol | |
IUPAC Name | Ethenyl tetradecanoate |
The compound consists of a 14-carbon saturated fatty acid chain (myristic acid) esterified to a vinyl group (CH₂=CH-O-). This structure imparts unique reactivity, particularly in polymerization reactions where the vinyl group participates in radical-mediated processes. The ester linkage enhances stability and compatibility in formulations, while the long alkyl chain contributes hydrophobic properties.
Myristic acid vinyl ester was synthesized as part of efforts to develop esters with tailored physicochemical properties. Its industrial relevance emerged in the mid-20th century, driven by advancements in polymer chemistry. Key milestones include:
The compound’s versatility spans multiple sectors:
Recent developments highlight its role in vinyl ester resins, where it contributes to corrosion-resistant coatings and composites.
Myristic acid vinyl ester exists as a single structural isomer due to the absence of stereogenic centers or branching in its linear chain. The vinyl group’s planar geometry ensures minimal steric hindrance, facilitating polymerization.
Property | Value | Source |
---|---|---|
Density | 0.87 g/cm³ | |
Boiling Point | 148°C (at 4.8 mmHg) | |
Refractive Index | 1.44–1.445 |
Critical spectroscopic features include: